An In-depth Technical Guide to 3-(Furan-2-yl)-2-thioxopropanoic acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-(Furan-2-yl)-2-thioxopropanoic acid: Structure, Properties, and Potential Applications
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of a novel derivative, 3-(Furan-2-yl)-2-thioxopropanoic acid. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to detail its chemical structure, propose a viable synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of novel furan-based compounds.
Chemical Structure and Nomenclature
3-(Furan-2-yl)-2-thioxopropanoic acid is a multifaceted organic compound featuring a furan ring, a propanoic acid backbone, and a thioxo group at the alpha position to the carboxyl group. The presence of the thiocarbonyl group suggests the possibility of tautomerism, existing in equilibrium between the thione form and the enethiol form, although the thione form is generally predominant.
IUPAC Name: 3-(Furan-2-yl)-2-thioxopropanoic acid
Molecular Formula: C₇H₆O₃S
Molecular Weight: 170.19 g/mol
Canonical SMILES: O=C(O)C(=S)CC1=CC=CO1
The structural arrangement of these functional groups imparts a unique electronic and steric profile, which is expected to influence its reactivity and biological interactions.
Visual Representation of Chemical Structure
Caption: 2D structure of 3-(Furan-2-yl)-2-thioxopropanoic acid.
Proposed Synthesis Pathway
The proposed two-step synthesis begins with the synthesis of the α-keto acid precursor, followed by the thionation step.
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for 3-(Furan-2-yl)-2-thioxopropanoic acid.
Experimental Protocol: Synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid
Step 1: Synthesis of 3-(Furan-2-yl)-2-oxopropanoic acid (Precursor)
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Reaction Setup: To a stirred solution of pyruvic acid (1.0 eq) in a suitable solvent such as ethanol, add furan-2-carbaldehyde (1.0 eq).
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Catalysis: Introduce a catalytic amount of a base (e.g., piperidine or potassium hydroxide) to initiate the aldol condensation.
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Reaction Conditions: Maintain the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(furan-2-yl)-2-oxopropanoic acid.
Step 2: Thionation to 3-(Furan-2-yl)-2-thioxopropanoic acid
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Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 3-(furan-2-yl)-2-oxopropanoic acid (1.0 eq) in anhydrous toluene.
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Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution. The stoichiometry is critical as Lawesson's reagent provides two sulfur atoms.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor its progress using TLC, observing the disappearance of the starting material.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-(Furan-2-yl)-2-thioxopropanoic acid.
Physicochemical Properties (Predicted)
The physicochemical properties of 3-(Furan-2-yl)-2-thioxopropanoic acid are predicted based on its structure and data from analogous compounds. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Rationale / Reference |
| Molecular Weight | 170.19 g/mol | Calculated from the molecular formula (C₇H₆O₃S). |
| pKa | ~3.2 - 3.5 | Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts. Thioacetic acid has a pKa of approximately 3.4, while acetic acid's pKa is 4.72.[7][8] |
| LogP | 1.0 - 1.5 | Estimated based on the presence of the lipophilic furan ring and the polar thioxo and carboxylic acid groups. |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate). Sparingly soluble in water. | The furan ring contributes to organic solvent solubility, while the carboxylic acid group allows for some aqueous solubility, especially at higher pH. |
| Appearance | Likely a colored solid (yellow to orange) | Many thiocarbonyl compounds are colored due to n→π* electronic transitions.[9] |
Spectroscopic Properties (Predicted)
The spectroscopic signature of 3-(Furan-2-yl)-2-thioxopropanoic acid can be predicted based on its functional groups.
¹H NMR Spectroscopy
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Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm), exhibiting characteristic coupling patterns for a 2-substituted furan.
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Methylene Protons (-CH₂-): A singlet or a pair of doublets around δ 3.5-4.5 ppm, adjacent to the furan ring and the thiocarbonyl group.
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Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-13 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
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Thiocarbonyl Carbon (C=S): A signal significantly downfield, predicted to be in the range of δ 190-220 ppm. Thiocarbonyl carbons typically appear 35-63 ppm downfield relative to their carbonyl analogs.[9]
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Carboxyl Carbon (C=O): A signal around δ 170-180 ppm.
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Furan Carbons: Four signals in the aromatic region (δ 100-150 ppm).
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Methylene Carbon (-CH₂-): A signal in the aliphatic region (δ 30-50 ppm).
Infrared (IR) Spectroscopy
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C=S Stretch: A medium intensity band in the range of 1100-1300 cm⁻¹.[9][10]
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C=O Stretch (Carboxylic Acid): A strong, broad band around 1700-1725 cm⁻¹.[11]
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C-O-C Stretch (Furan): Bands in the fingerprint region, typically around 1000-1250 cm⁻¹.
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C-H Stretch (Furan): Signals above 3000 cm⁻¹.
Reactivity and Chemical Logic
The reactivity of 3-(Furan-2-yl)-2-thioxopropanoic acid is governed by its key functional groups:
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Thiocarboxylic Acid Moiety: This group is acidic and can be deprotonated to form a thiocarboxylate anion. The thiocarbonyl group is susceptible to nucleophilic attack. Thiocarboxylic acids can also participate in ligation reactions, making them useful in peptide synthesis and bioconjugation.[12]
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Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic aromatic substitution, primarily at the 5-position. However, it is also susceptible to ring-opening reactions under strongly acidic conditions.
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Alpha-Thioxo Position: The protons on the methylene group adjacent to the thiocarbonyl are acidic and can be removed by a base to form an enethiolate, which can then act as a nucleophile in various C-C bond-forming reactions.
The interplay of these functional groups allows for a rich and diverse range of chemical transformations, making this molecule a versatile building block for more complex structures.
Potential Applications in Drug Development
The furan scaffold is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities.[1][2] The introduction of a thioxo group can modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.
Antimicrobial Activity
Many furan and thiocarbonyl-containing compounds have demonstrated significant antimicrobial properties.[13][14][15] The combination of these two moieties in 3-(Furan-2-yl)-2-thioxopropanoic acid makes it a promising candidate for evaluation as an antibacterial or antifungal agent.
Workflow for Antimicrobial Screening
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Step 2: Hydrolysis of Rhodanine Intermediate

